molecular formula C14H12N2O4 B6390824 5-(3-Acetylaminophenyl)-6-hydroxynicotinic acid CAS No. 1261950-45-1

5-(3-Acetylaminophenyl)-6-hydroxynicotinic acid

Cat. No.: B6390824
CAS No.: 1261950-45-1
M. Wt: 272.26 g/mol
InChI Key: DLZNJJNPVQHNSQ-UHFFFAOYSA-N
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Description

5-(3-Acetylaminophenyl)-6-hydroxynicotinic acid is a complex organic compound that belongs to the class of nicotinic acids This compound is characterized by the presence of an acetylaminophenyl group attached to the nicotinic acid core, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Acetylaminophenyl)-6-hydroxynicotinic acid typically involves multi-step organic reactions. One common method starts with the nitration of 3-acetylaminophenyl, followed by reduction to form the corresponding amine. This intermediate is then subjected to a condensation reaction with a suitable nicotinic acid derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of catalysts, specific solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial synthesis often employs advanced techniques like microwave-assisted synthesis or catalytic hydrogenation to optimize reaction times and reduce waste.

Chemical Reactions Analysis

Types of Reactions

5-(3-Acetylaminophenyl)-6-hydroxynicotinic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the nitro group results in amines.

Scientific Research Applications

5-(3-Acetylaminophenyl)-6-hydroxynicotinic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials, catalysts, and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(3-Acetylaminophenyl)-6-hydroxynicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to downstream effects. The acetylaminophenyl group may enhance its binding affinity, while the hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

    Nicotinic Acid: The parent compound, which lacks the acetylaminophenyl and hydroxyl groups.

    6-Hydroxynicotinic Acid: Similar structure but without the acetylaminophenyl group.

    3-Acetylaminophenyl Derivatives: Compounds with similar functional groups but different core structures.

Uniqueness

5-(3-Acetylaminophenyl)-6-hydroxynicotinic acid is unique due to the combination of the acetylaminophenyl and hydroxyl groups attached to the nicotinic acid core. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

5-(3-acetamidophenyl)-6-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-8(17)16-11-4-2-3-9(5-11)12-6-10(14(19)20)7-15-13(12)18/h2-7H,1H3,(H,15,18)(H,16,17)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZNJJNPVQHNSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CC(=CNC2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60687755
Record name 5-(3-Acetamidophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60687755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261950-45-1
Record name 5-(3-Acetamidophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60687755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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